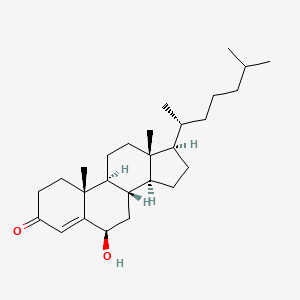

4-Cholesten-6beta-ol-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

570-89-8 |

|---|---|

Molecular Formula |

C27H44O2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(6R,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h15,17-18,20-23,25,29H,6-14,16H2,1-5H3/t18-,20+,21-,22+,23+,25-,26-,27-/m1/s1 |

InChI Key |

VUCDSTCRVYGRSG-ZAAZJSNSSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C |

Synonyms |

4-cholesten-6-ol-3-one 4-cholesten-6beta-ol-3-one |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Role of 4-Cholesten-6β-ol-3-one in Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the biological role of 4-Cholesten-3-one and its hydroxylated derivative, 4-Cholesten-6β-ol-3-one, within the broader context of cholesterol metabolism. While 4-Cholesten-3-one is a well-documented intermediate in several critical metabolic pathways, including bile acid synthesis and microbial cholesterol degradation, specific literature on 4-Cholesten-6β-ol-3-one is sparse. This document synthesizes the available information on the parent compound and extrapolates the likely formation, function, and analytical considerations for its 6β-hydroxylated metabolite. We present known metabolic pathways, hypothesize the enzymatic reactions leading to the formation of 4-Cholesten-6β-ol-3-one, and provide generalized experimental protocols relevant to its study. All quantitative data for the parent compound is summarized, and key pathways and workflows are visualized using DOT language diagrams.

Introduction to 4-Cholesten-3-one in Cholesterol Metabolism

4-Cholesten-3-one, also known as cholestenone, is a crucial metabolic intermediate in the biotransformation of cholesterol.[1] It is primarily formed in the liver as an oxidation product of cholesterol.[1] This compound stands at a crossroads of several metabolic fates, influencing pathways such as bile acid synthesis, the formation of cholestanol, and the metabolism of cholesterol by gut microbiota.[2][3] Its versatile biological activities have also drawn attention in fields beyond basic metabolism, including antimicrobial research and cancer therapy.[1][4]

Metabolic Pathways of 4-Cholesten-3-one

The metabolic significance of 4-Cholesten-3-one is defined by its participation in multiple pathways. Below are the core pathways in which it is involved.

Role in Bile Acid Synthesis

In a key pathway of bile acid synthesis, 7α-hydroxy-4-cholesten-3-one, a derivative of 4-cholesten-3-one, serves as a precursor to both cholic acid and chenodeoxycholic acid, the two primary bile acids in humans.[2][5] The formation of 7α-hydroxy-4-cholesten-3-one from cholesterol is a rate-limiting step in this pathway.[2]

Conversion to Cholestanol

In certain metabolic conditions, such as Cerebrotendinous Xanthomatosis (CTX), there is an increased production of cholestanol.[3] 4-Cholesten-3-one is a direct precursor in the pathway leading to cholestanol accumulation.[2][3] This conversion primarily occurs in the liver.[2]

Microbial Metabolism of Cholesterol

Gut microbiota play a significant role in cholesterol metabolism, converting it to coprostanol. 4-Cholesten-3-one is a key intermediate in this bacterial metabolic pathway.[6] Additionally, in anoxic environments, certain bacteria like Sterolibacterium denitrificans metabolize cholesterol, with 4-cholesten-3-one being the initial product.[7][8]

The Hypothesized Role of 4-Cholesten-6β-ol-3-one

Enzymatic Formation

Steroid hydroxylation is a common reaction catalyzed by CYP enzymes. Specifically, 6β-hydroxylation is a known metabolic pathway for various steroids, and this reaction is often mediated by CYP3A4, a major drug-metabolizing enzyme in humans. Therefore, it is highly probable that 4-Cholesten-6β-ol-3-one is formed from 4-Cholesten-3-one via the action of a 6β-hydroxylase, with CYP3A4 being a strong candidate enzyme.

Potential Biological Significance

The addition of a hydroxyl group significantly increases the polarity of the steroid molecule. This modification generally serves to facilitate the excretion of the compound from the body, often after further conjugation with glucuronic acid or sulfate. Therefore, the formation of 4-Cholesten-6β-ol-3-one is likely a step in the detoxification and elimination pathway for 4-Cholesten-3-one. The biological activity of the hydroxylated metabolite may differ from the parent compound, potentially altering its interaction with cellular receptors and enzymes.

Quantitative Data Summary

The following table summarizes the available quantitative data related to the metabolism of 4-Cholesten-3-one. No direct quantitative data for 4-Cholesten-6β-ol-3-one has been found in the literature.

| Parameter | Value | Organism/System | Reference |

| In vitro formation of 4-cholesten-3-one from cholesterol (CTX patient) | 3 times higher than controls | Human hepatic microsomes | [5] |

| In vitro formation of 4-cholesten-3-one from cholesterol (control) | Baseline | Human hepatic microsomes | [5] |

| Conversion of cholesta-4,6-dien-3-one to 4-cholesten-3-one | Variable | Rat liver, adrenals, brain | [3] |

Experimental Protocols

Detailed experimental protocols for the specific analysis of 4-Cholesten-6β-ol-3-one are not available. However, the methodologies used for the parent compound, 4-Cholesten-3-one, and other hydroxylated steroids are directly applicable.

General Workflow for Steroid Metabolite Analysis

Sample Preparation

-

Homogenization: Tissue samples are homogenized in a suitable buffer.

-

Extraction: Steroids are extracted from the biological matrix using a non-polar solvent such as hexane, ethyl acetate, or by solid-phase extraction (SPE) using a C18 cartridge.

-

Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the hydroxyl group of 4-Cholesten-6β-ol-3-one would require derivatization to increase its volatility. This is typically achieved by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile compounds. After derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum for identification and quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is suitable for the analysis of non-volatile and thermally labile compounds without the need for derivatization. The sample is separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.

Conclusion

4-Cholesten-3-one is a pivotal intermediate in cholesterol metabolism with diverse biological roles. While its 6β-hydroxylated derivative, 4-Cholesten-6β-ol-3-one, is not well-characterized in the scientific literature, its formation is a biochemically plausible event, likely mediated by CYP enzymes as part of a detoxification pathway. Further research is warranted to isolate and characterize this metabolite, determine the specific enzymes responsible for its formation, and elucidate its potential biological activities. The experimental protocols and analytical workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to pursue these investigations. The study of such minor metabolites can provide a more complete picture of the intricate network of cholesterol metabolism and may reveal novel therapeutic targets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Cholesterol-metabolizing cytochromes P450: implications for cholesterol lowering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steroid - Wikipedia [en.wikipedia.org]

- 5. Transformation of 4-cholesten-3-one and 7 alpha-hydroxy-4-cholesten-3-one into cholestanol and bile acids in cerebrotendinous xanthomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 4-Cholesten-6β-ol-3-one: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of 4-Cholesten-6β-ol-3-one, a hydroxylated derivative of the bioactive steroid, 4-Cholesten-3-one. While the parent compound has been the subject of extensive research, this document focuses on the specific synthesis and properties of the 6β-hydroxy stereoisomer, a molecule with potential significance in steroid metabolism and drug development. Due to the historical nature of its initial synthesis, this guide draws upon established principles of steroid chemistry and infers methodologies from related transformations.

Discovery and Synthesis: A Pathway Through Oxidation and Reduction

The initial synthesis of 4-Cholesten-6β-ol-3-one is rooted in the broader exploration of steroid chemistry, particularly the oxidation and reduction of the cholesterol backbone. While a singular "discovery" paper is not readily apparent in contemporary databases, its preparation can be understood through a logical two-step synthetic sequence starting from the readily available 4-Cholesten-3-one.

The key intermediate in this proposed synthesis is Cholest-4-ene-3,6-dione . This diketone can be synthesized from 4-Cholesten-3-one through allylic oxidation. Various methods have been established for this type of transformation, including the use of chromium trioxide in acetic acid or other oxidizing agents that selectively attack the allylic C-6 position.

The crucial step to obtain the desired 6β-hydroxy stereoisomer is the stereoselective reduction of the C-6 ketone in Cholest-4-ene-3,6-dione. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions. For the synthesis of the 6β-alcohol, a hydride reagent that approaches from the less hindered α-face of the steroid nucleus is required. This is a common strategy in steroid synthesis to achieve specific stereoisomers.

Experimental Protocol: Inferred Synthesis of 4-Cholesten-6β-ol-3-one

The following protocol is an inferred methodology based on established steroid chemistry principles for the synthesis of 4-Cholesten-6β-ol-3-one.

Step 1: Synthesis of Cholest-4-ene-3,6-dione

-

Starting Material: 4-Cholesten-3-one.

-

Oxidizing Agent: Chromium trioxide (CrO₃) in glacial acetic acid.

-

Procedure:

-

Dissolve 4-Cholesten-3-one in glacial acetic acid.

-

Slowly add a solution of chromium trioxide in acetic acid to the steroid solution while maintaining a controlled temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude Cholest-4-ene-3,6-dione.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Stereoselective Reduction to 4-Cholesten-6β-ol-3-one

-

Starting Material: Cholest-4-ene-3,6-dione.

-

Reducing Agent: A bulky hydride reagent such as Lithium tri-tert-butoxyaluminum hydride [LiAl(O-t-Bu)₃H]. This reagent is known to favor axial attack, which in this case would lead to the equatorial 6β-hydroxyl group.

-

Procedure:

-

Dissolve Cholest-4-ene-3,6-dione in a dry, aprotic solvent (e.g., tetrahydrofuran).

-

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of the reducing agent to the steroid solution.

-

Stir the reaction mixture at low temperature and monitor its progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water or a mild acid.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-Cholesten-6β-ol-3-one.

-

Purify the final product by column chromatography and/or recrystallization.

-

Initial Characterization: Spectroscopic and Physical Properties

The initial characterization of a newly synthesized compound like 4-Cholesten-6β-ol-3-one would have relied on a combination of physical and spectroscopic methods to confirm its structure and purity.

Table 1: Physicochemical and Spectroscopic Data for 4-Cholesten-6β-ol-3-one and Key Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |

| 4-Cholesten-3-one | C₂₇H₄₄O | 384.64 | 80-82 | ~1675 (α,β-unsaturated C=O), ~1615 (C=C) | ~5.7 (C4-H) | ~200 (C=O), ~171 (C5), ~124 (C4) |

| Cholest-4-ene-3,6-dione | C₂₇H₄₂O₂ | 398.62 | 122-124 | ~1680 (C3=O), ~1665 (C6=O), ~1620 (C=C) | ~6.1 (C4-H) | ~200 (C3=O), ~205 (C6=O), ~160 (C5), ~127 (C4) |

| 4-Cholesten-6β-ol-3-one | C₂₇H₄₄O₂ | 400.64 | (Not reported) | ~3400 (O-H), ~1670 (α,β-unsaturated C=O), ~1610 (C=C) | ~5.8 (C4-H), ~4.2 (C6α-H, broad singlet) | ~200 (C=O), ~165 (C5), ~125 (C4), ~75 (C6) |

Note: The spectroscopic data for 4-Cholesten-6β-ol-3-one are predicted values based on the known spectra of similar steroids and the expected influence of the 6β-hydroxyl group.

Potential Biological Significance and Signaling Pathways

The introduction of a 6β-hydroxyl group to the 4-Cholesten-3-one scaffold is significant from a biological perspective. 6β-hydroxylation is a common metabolic pathway for many steroids, primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4 in humans. This metabolic step often plays a role in the detoxification and excretion of steroids.

Therefore, 4-Cholesten-6β-ol-3-one is likely a metabolite of 4-Cholesten-3-one. The presence of this metabolite could have implications for the biological activity and pharmacokinetic profile of the parent compound. It is plausible that 4-Cholesten-6β-ol-3-one interacts with nuclear receptors or other cellular targets, potentially modulating signaling pathways involved in lipid metabolism, inflammation, or cellular proliferation. However, specific signaling pathways directly attributed to 4-Cholesten-6β-ol-3-one have not been elucidated in the early literature.

Visualizing the Synthetic and Metabolic Pathways

Diagram 1: Synthetic Pathway to 4-Cholesten-6β-ol-3-one

Caption: Inferred synthetic route to 4-Cholesten-6β-ol-3-one.

Diagram 2: Potential Metabolic Pathway

Caption: Proposed metabolic conversion of 4-Cholesten-3-one.

Conclusion and Future Directions

The discovery and characterization of 4-Cholesten-6β-ol-3-one, while not marked by a single seminal publication, can be understood through the application of fundamental principles of steroid chemistry. The inferred synthetic pathway via allylic oxidation followed by stereoselective reduction provides a logical route to this specific stereoisomer. Its likely role as a metabolite of 4-Cholesten-3-one opens avenues for further investigation into its biological activity and potential as a biomarker or therapeutic agent. Future research should focus on the definitive synthesis and purification of 4-Cholesten-6β-ol-3-one, followed by comprehensive spectroscopic characterization and biological evaluation to elucidate its specific roles in cellular signaling and metabolism. Such studies will be crucial for a complete understanding of the structure-activity relationships within this class of bioactive steroids.

An In-Depth Technical Guide on 4-Cholesten-6β-ol-3-one in the Bile Acid Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Cholesten-6β-ol-3-one, a hydroxylated derivative of the cholesterol metabolite 4-cholesten-3-one, and its putative role in the alternative pathway of bile acid synthesis. While direct evidence for its specific enzymatic transformations and quantitative presence in biological systems remains an area of active investigation, this document synthesizes the current understanding of related metabolic pathways, key enzymatic players, and analytical methodologies relevant to its study. This guide is intended to serve as a foundational resource for researchers in drug development and metabolic diseases, providing detailed experimental protocols and conceptual frameworks to facilitate further exploration of this and similar metabolic intermediates.

Introduction

Bile acid synthesis is a critical physiological process for the elimination of cholesterol, emulsification of dietary fats, and regulation of various metabolic pathways. The synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, occurs in the liver via two main routes: the classic (or neutral) pathway and the alternative (or acidic) pathway.[1] The alternative pathway is initiated by the hydroxylation of cholesterol at the 27-position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[2] Subsequent enzymatic modifications, including hydroxylations and side-chain oxidation, lead to the formation of chenodeoxycholic acid.

Within this complex network of reactions, various intermediates are formed, some of which may have biological activities of their own. One such potential intermediate is 4-Cholesten-6β-ol-3-one. Its precursor, 4-cholesten-3-one, is a known metabolite of cholesterol and an intermediate in the formation of both cholestanol and bile acids.[3] The introduction of a hydroxyl group at the 6β-position suggests the involvement of specific cytochrome P450 enzymes, which are known to play a crucial role in steroid metabolism. This guide will delve into the potential formation, metabolism, and analytical characterization of 4-Cholesten-6β-ol-3-one, providing a framework for its investigation as a potential biomarker or therapeutic target.

Biochemical Properties and Synthesis

Chemical Structure:

-

IUPAC Name: (6R,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-one

-

Molecular Formula: C₂₇H₄₄O₂

-

Molecular Weight: 400.64 g/mol

Synthesis:

Currently, the definitive endogenous synthesis pathway of 4-Cholesten-6β-ol-3-one is not fully elucidated. However, based on the known metabolism of similar steroid structures, its formation is hypothesized to occur via the 6β-hydroxylation of 4-cholesten-3-one.

Role in the Bile Acid Synthesis Pathway

The precise position of 4-Cholesten-6β-ol-3-one within the bile acid synthesis pathway is yet to be definitively established. It is hypothesized to be an intermediate in the alternative pathway, arising from the metabolism of 4-cholesten-3-one. The introduction of a 6β-hydroxyl group could influence its subsequent metabolism and ultimate conversion to primary bile acids.

Below is a diagram illustrating the proposed position of 4-Cholesten-6β-ol-3-one in the context of the alternative bile acid synthesis pathway.

Key Enzymes in Metabolism

The enzymatic machinery responsible for the synthesis and subsequent metabolism of 4-Cholesten-6β-ol-3-one is a critical area of investigation. Based on existing knowledge of steroid metabolism, the following enzymes are of significant interest:

-

Cytochrome P450 3A4 (CYP3A4): This enzyme is a major player in the 6β-hydroxylation of a wide range of endogenous and exogenous steroids. It is highly expressed in the liver and is the most likely candidate for the conversion of 4-cholesten-3-one to 4-Cholesten-6β-ol-3-one.

-

Oxysterol 7α-hydroxylase (CYP7B1): A key enzyme in the alternative bile acid synthesis pathway, CYP7B1 hydroxylates various oxysterols.[1] Its potential activity on 6β-hydroxylated intermediates like 4-Cholesten-6β-ol-3-one is an important area for future research.

-

Aldo-keto reductases (AKRs) and Hydroxysteroid dehydrogenases (HSDs): These enzyme families are involved in the reduction of keto groups and the interconversion of hydroxyl and keto groups on the steroid nucleus. They are likely to be involved in the further metabolism of 4-Cholesten-6β-ol-3-one.

Quantitative Data

Currently, there is a lack of published quantitative data specifically for 4-Cholesten-6β-ol-3-one in biological matrices. However, data for the related and well-studied intermediate, 7α-hydroxy-4-cholesten-3-one (C4), can provide a useful reference point for expected concentration ranges and analytical challenges.

Table 1: Plasma Concentrations of 7α-hydroxy-4-cholesten-3-one (C4) in Healthy Subjects

| Analyte | Matrix | Concentration Range (ng/mL) | Analytical Method | Reference |

| 7α-hydroxy-4-cholesten-3-one | Plasma | 3 - 40 | HPLC-UV | [4] |

| 7α-hydroxy-4-cholesten-3-one | Rat Plasma | 53.0 ± 16.5 | LC-MS/MS | [5] |

| 7α-hydroxy-4-cholesten-3-one | Monkey Plasma | 6.8 ± 5.6 | LC-MS/MS | [5] |

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to investigate the formation of 4-Cholesten-6β-ol-3-one from its precursor, 4-cholesten-3-one, using human liver microsomes, which are rich in CYP enzymes.

Materials:

-

Human Liver Microsomes (HLMs)

-

4-cholesten-3-one (substrate)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., a deuterated analog of the analyte)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of 4-cholesten-3-one in a suitable organic solvent (e.g., ethanol or DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the 4-cholesten-3-one stock solution and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the mixture to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Analysis by LC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of 4-Cholesten-6β-ol-3-one in biological matrices like plasma or bile. Method development and validation are crucial for accurate results.

Sample Preparation:

-

Protein Precipitation: For plasma or serum samples, add 3 volumes of ice-cold acetonitrile containing an appropriate internal standard to 1 volume of the sample. Vortex and centrifuge to pellet the precipitated proteins.

-

Liquid-Liquid Extraction (LLE): After protein precipitation, the supernatant can be further purified using LLE. Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate), vortex, and centrifuge. Collect the organic layer.

-

Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower limits of quantification, SPE can be employed. Use a C18 or a mixed-mode cartridge. Condition the cartridge, load the sample, wash with a weak solvent, and elute the analyte with a strong organic solvent.

LC-MS/MS Conditions (Example):

-

LC Column: A C18 reversed-phase column is typically suitable for steroid analysis.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium formate to improve ionization.

-

Ionization: Electrospray Ionization (ESI) in positive mode is common for steroids.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Specific MRM transitions for 4-Cholesten-6β-ol-3-one and its internal standard would need to be determined by infusing pure standards.

Signaling Pathways and Regulation

The regulation of the enzymes involved in the metabolism of 4-Cholesten-6β-ol-3-one is likely integrated with the overall regulation of bile acid synthesis. Key nuclear receptors such as the Farnesoid X Receptor (FXR) and Liver X Receptor (LXR) play central roles in this process. Bile acids themselves are ligands for FXR, which, when activated, represses the expression of CYP7A1, the rate-limiting enzyme in the classic pathway. LXRs, activated by oxysterols, upregulate CYP7A1 expression. The expression of CYP3A4, the putative enzyme for 6β-hydroxylation, is also regulated by nuclear receptors, including the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).

Conclusion and Future Directions

4-Cholesten-6β-ol-3-one represents an understudied yet potentially significant intermediate in the alternative pathway of bile acid synthesis. While its precise role and metabolic fate are not fully understood, its chemical structure suggests a formation pathway involving CYP3A4-mediated 6β-hydroxylation of 4-cholesten-3-one. Further research is warranted to:

-

Confirm the enzymatic synthesis: In vitro studies with recombinant CYP enzymes, particularly CYP3A4, are needed to definitively identify the enzyme responsible for the 6β-hydroxylation of 4-cholesten-3-one.

-

Elucidate its metabolic fate: Investigating the subsequent metabolism of 4-Cholesten-6β-ol-3-one by other key bile acid synthesizing enzymes, such as CYP7B1 and various reductases and dehydrogenases, will clarify its position in the pathway.

-

Develop and validate quantitative assays: The development of sensitive and specific LC-MS/MS methods for the quantification of 4-Cholesten-6β-ol-3-one in various biological matrices is essential for understanding its physiological and pathophysiological relevance.

-

Investigate its biological activity: Exploring the potential of 4-Cholesten-6β-ol-3-one to activate nuclear receptors or other signaling pathways could reveal novel regulatory roles.

This technical guide provides a solid foundation for initiating these investigations. The provided experimental protocols and conceptual diagrams are intended to be a starting point for researchers to design and execute studies that will shed light on the role of this and other minor bile acid intermediates in health and disease.

References

- 1. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile Acid Metabolism in Liver Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transformation of 4-cholesten-3-one and 7 alpha-hydroxy-4-cholesten-3-one into cholestanol and bile acids in cerebrotendinous xanthomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Microbial Conversion of Cholesterol to 4-Cholesten-3-one: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The gut microbiota plays a pivotal role in host metabolism, with a growing body of research highlighting its influence on lipid homeostasis. One significant transformation is the conversion of cholesterol, a key sterol, into various metabolites by intestinal bacteria. This guide focuses on the initial and rate-limiting step in the indirect pathway of cholesterol degradation to coprostanol: the enzymatic conversion of cholesterol to 4-cholesten-3-one. This biotransformation is of significant interest as it modulates the pool of absorbable cholesterol in the gut and generates a precursor for various steroid drugs.[1][2] This document serves as a technical resource, providing a comprehensive overview of the microbial species, enzymes, metabolic pathways, and experimental methodologies involved in this critical bioconversion.

It is important to note that while the topic of this guide was specified as the metabolism of cholesterol to "4-Cholesten-6beta-ol-3-one," an extensive review of the scientific literature indicates that the primary and well-documented initial product of microbial cholesterol oxidation is 4-cholesten-3-one . The formation of this compound from cholesterol by gut microbiota is not described. Therefore, this guide will focus on the established pathway leading to the production of 4-cholesten-3-one.

The Metabolic Pathway: From Cholesterol to 4-Cholesten-3-one

The conversion of cholesterol to 4-cholesten-3-one is the first step of an indirect pathway that ultimately leads to the formation of coprostanol, a non-absorbable sterol that is excreted in feces.[1] This initial transformation is a two-step enzymatic process catalyzed by a single bifunctional enzyme.[3]

First, the 3β-hydroxyl group of cholesterol is oxidized to a 3-keto group, forming the intermediate 5-cholesten-3-one. Subsequently, the double bond in the steroid ring is isomerized from the Δ5 to the Δ4 position, yielding the final product, 4-cholesten-3-one.[3] This process is primarily aerobic, requiring molecular oxygen as an electron acceptor.

Figure 1: The two-step enzymatic conversion of cholesterol to 4-cholesten-3-one catalyzed by cholesterol oxidase.

Microbial Players and Key Enzymes

A variety of bacterial species, many of which are residents of the gut microbiome, are capable of converting cholesterol to 4-cholesten-3-one. These microorganisms produce the key enzyme responsible for this biotransformation: cholesterol oxidase (ChOx; EC 1.1.3.6), which is a flavoenzyme containing a flavin adenine dinucleotide (FAD) cofactor.[4][5] Some literature also refers to this enzymatic activity as 3β-hydroxysteroid dehydrogenase (3β-HSD).[2]

Table 1: Microbial Species Involved in the Conversion of Cholesterol to 4-Cholesten-3-one

| Bacterial Genus/Species | Key Enzyme(s) | Reference(s) |

| Rhodococcus sp. | Cholesterol Oxidase | [5][6] |

| Bacillus cereus | Cholesterol Oxidase | [7] |

| Brevibacterium sp. | Cholesterol Oxidase | [8] |

| Streptomyces sp. | Cholesterol Oxidase | [8] |

| Pseudomonas fluorescens | Cholesterol Oxidase | [8] |

| Cellulomonas sp. | Cholesterol Oxidase | [8] |

| Enterobacter sp. | Not specified | [6] |

| Arthrobacter sp. | Not specified | [6] |

| Gordonia sp. | Not specified | [6] |

| Mycobacterium sp. | Not specified | [6] |

| Uncultured Eubacterium sp. (related to Clostridium cluster IV) | Intestinal Sterol Metabolism A (IsmA) - a 3β-hydroxysteroid dehydrogenase | [2] |

Quantitative Data on Bioconversion

The efficiency of cholesterol to 4-cholesten-3-one conversion varies depending on the microbial strain, culture conditions, and reaction setup. The use of aqueous/organic biphasic systems is a common strategy to overcome the low aqueous solubility of cholesterol and enhance product yield.[6]

Table 2: Quantitative Data on the Microbial Production of 4-Cholesten-3-one

| Microbial Strain | System | Cholesterol Concentration | Conversion Rate / Yield | Productivity | Reference(s) |

| Rhodococcus sp. | Aqueous/organic biphasic | Not specified | 92% yield | 4 g L⁻¹ h⁻¹ | [6] |

| Bacillus cereus KAVK5 | Aqueous/organic biphasic | 1 g / 130 mL | 1.23 g yield | Not specified | [7] |

| Castellaniella sp. | Aqueous/n-decane biphasic | 0.2% (w/v) | 73 ± 3.0% | Not specified | [9] |

Table 3: Kinetic Properties of Bacterial Cholesterol Oxidases

| Bacterial Source | Km (M) | Notes | Reference(s) |

| Brevibacterium sp. | 230.3 x 10⁻⁴ | High Km resulted in an insensitive reaction. | [8] |

| Streptomyces sp. | 2.17 x 10⁻⁴ | - | [8] |

| Streptomyces sp. with 3,4-dichlorophenol | 24.89 x 10⁻⁴ | Addition of inhibitor increased Km. | [8] |

| Cellulomonas sp. | 0.84 x 10⁻⁴ | - | [8] |

| Pseudomonas fluorescens | 0.61 x 10⁻⁴ | - | [8] |

Experimental Protocols

Culturing of Cholesterol-Metabolizing Bacteria

Objective: To cultivate bacterial strains for the production of cholesterol-metabolizing enzymes.

Example Protocol for Rhodococcus sp.: [6]

-

Fermentation Medium: Prepare a medium containing 0.1% NH₄NO₃, 0.025% KH₂PO₄, 0.025% MgSO₄·7H₂O, 0.0001% FeSO₄, 0.5% yeast extract, 0.2% cholesterol, and 0.3% (v/v) Tween 80.

-

Inoculation and Incubation: Inoculate the sterile fermentation medium with a seed culture of Rhodococcus sp.

-

Culture Conditions: Incubate in a shake flask at 30°C with shaking at 150 rpm for 48 hours.

-

Enzyme Solution Preparation: After incubation, centrifuge the culture at 4°C to remove the bacterial cells. The resulting supernatant contains the extracellular cholesterol oxidase and can be used as the enzyme solution for bioconversion reactions.

Enzymatic Bioconversion in a Biphasic System

Objective: To convert cholesterol to 4-cholesten-3-one using a crude enzyme extract in a system that enhances substrate solubility.

-

Reaction Mixture: In a rotary shaking flask, combine the enzyme solution (supernatant from bacterial culture) with an organic solvent (e.g., isoamyl alcohol or petroleum ether) in a specific ratio (e.g., 10:3 v/v aqueous to organic).

-

Substrate Addition: Add cholesterol to the biphasic system (e.g., 1 g of cholesterol in 130 mL of the mixture).

-

Reaction Conditions: Incubate the flask at a controlled temperature (e.g., 30°C) with vigorous shaking (e.g., 250 rpm) for a set duration (e.g., 3 hours). Ensure adequate oxygen supply.

Figure 2: General experimental workflow for the production and analysis of 4-cholesten-3-one.

Extraction and Purification of 4-Cholesten-3-one

Objective: To isolate and purify the product from the bioconversion reaction mixture.

-

Extraction: After the reaction, extract the mixture with an equal volume of an organic solvent such as ethyl acetate.

-

Washing: Separate the organic layer and wash it with water to remove any remaining enzyme and water-soluble impurities.

-

Concentration: Evaporate the organic solvent under vacuum to obtain the crude product.

-

Column Chromatography: Load the crude product onto a silica gel column (e.g., 300-400 mesh) and elute with a suitable solvent system (e.g., petroleum ether) to separate 4-cholesten-3-one from other cholesterol derivatives and impurities.

-

Recrystallization: Recrystallize the purified product from a solvent like anhydrous alcohol to obtain high-purity crystals.

Analytical Methods for Identification and Quantification

Objective: To confirm the identity and determine the purity and quantity of the produced 4-cholesten-3-one.

-

Thin-Layer Chromatography (TLC): A rapid method to monitor the progress of the reaction and the purity of fractions during chromatography. A standard of 4-cholesten-3-one is used for comparison.

-

High-Performance Liquid Chromatography (HPLC): Used for the quantification and purity assessment of the final product.[6]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups. The presence of a conjugated double bond and a C=O structure is indicated by characteristic peaks (e.g., Vmax of 1672.3 cm⁻¹).[6][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Provides detailed structural information for unambiguous identification of the compound.[6][10][11][12]

-

Mass Spectrometry (MS): To determine the molecular mass of the product (e.g., 384.4 for 4-cholesten-3-one).[6]

Regulation of Cholesterol Metabolism in Gut Bacteria

The regulation of cholesterol metabolism in gut bacteria is a complex process. In some bacteria, the genes responsible for cholesterol degradation are organized in clusters. For example, in Rhodococcus, a gene cluster encoding for cholate catabolism has been identified, which is distinct from the cluster for cholesterol catabolism.[13] The expression of these genes is often induced by the presence of the substrate. For instance, the ismA gene, which encodes a 3β-hydroxysteroid dehydrogenase, is inducible by cholesterol.[1] Further research is needed to fully elucidate the regulatory networks that govern cholesterol metabolism in the diverse community of the gut microbiome.

Figure 3: A simplified logical diagram of the induction of cholesterol metabolism in a gut bacterium.

Conclusion

The microbial conversion of cholesterol to 4-cholesten-3-one is a fundamental process in the gut that impacts host cholesterol homeostasis and provides valuable precursors for the pharmaceutical industry. This guide has provided an in-depth overview of the microorganisms, enzymes, and pathways involved, along with detailed experimental protocols for its study. A thorough understanding of this biotransformation is crucial for researchers and professionals aiming to modulate the gut microbiome for therapeutic benefit or to develop novel biotechnological applications for steroid synthesis. Future research will likely focus on the discovery of novel cholesterol-metabolizing bacteria and enzymes, the elucidation of their regulatory mechanisms, and their precise impact on human health and disease.

References

- 1. New clues into how gut microbes help regulate cholesterol and fat metabolism [gutmicrobiotaforhealth.com]

- 2. Gut microbiome and metabolome profiling in Framingham Heart Study reveals cholesterol-metabolizing bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cholesterol oxidase: physiological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol Oxidase and Its Applications [scirp.org]

- 6. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. Performance characteristics of cholesterol oxidase for kinetic determination of total cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bmse000519 (+)-4-cholesten-3-one at BMRB [bmrb.io]

- 12. 4-Cholesten-3-one(601-57-0) 13C NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

therapeutic potential of 4-Cholesten-6beta-ol-3-one in liver disease

An In-Depth Technical Guide to the Therapeutic Potential of 4-Cholesten-3-one and its Derivatives in Liver Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), represent a significant global health burden. These conditions can lead to liver fibrosis, cirrhosis, and hepatocellular carcinoma. The pathogenesis of these diseases is complex, involving metabolic dysregulation, inflammation, and fibrogenesis. There is a critical need for novel therapeutic agents that can target these interconnected pathways.

Cholestenone derivatives, metabolites of cholesterol, have emerged as interesting candidates for therapeutic intervention in metabolic and inflammatory diseases. While the specific compound 4-Cholesten-6beta-ol-3-one is not well-documented, research on its parent compound, 4-cholesten-3-one, suggests potential hepatoprotective effects. This technical guide will provide an in-depth overview of the therapeutic potential of 4-cholesten-3-one and its derivatives in liver disease, detail relevant experimental protocols, and present data in a structured format to aid in the design and evaluation of future research.

Therapeutic Potential of 4-Cholesten-3-one in Liver Disease

4-cholesten-3-one is a metabolite of cholesterol that has demonstrated various biological activities.[1] In the context of liver disease, its therapeutic potential is thought to stem from its ability to modulate lipid metabolism and inflammatory signaling pathways.

A recent study demonstrated that dietary administration of cholest-4-en-3-one in a diabetic mouse model led to an alleviation of hyperlipidemia and a reduction in hepatic cholesterol accumulation.[2] The proposed mechanism involves increased excretion of lipids.[2] Furthermore, some cholestenone derivatives have been shown to attenuate transforming growth factor-beta (TGF-β) signaling, a key pathway in the development of liver fibrosis.[1]

Proposed Mechanism of Action

The therapeutic effects of cholestenone derivatives in the liver are likely mediated through multiple mechanisms. One key pathway involves the activation of Liver X Receptors (LXRs), which are nuclear receptors that play a central role in cholesterol homeostasis and the regulation of inflammatory responses.[3] Activation of LXRs can lead to a reduction in hepatic lipid accumulation and suppress inflammatory gene expression. Additionally, the observed effects on TGF-β signaling suggest a direct anti-fibrotic potential by inhibiting the activation of hepatic stellate cells, the primary cell type responsible for extracellular matrix deposition in the fibrotic liver.[1]

References

The Anti-Obesity Potential of 4-Cholesten-6beta-ol-3-one: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obesity, a global health crisis, necessitates the exploration of novel therapeutic agents. This document provides a comprehensive technical overview of the emerging evidence surrounding the anti-obesity effects of 4-Cholesten-6beta-ol-3-one, a cholesterol metabolite. Drawing from preclinical studies, this whitepaper details the compound's impact on key metabolic parameters, outlines the experimental methodologies employed in its investigation, and visualizes the current understanding of its mechanisms of action. The presented data suggests that this compound and its related analogue, 4-Cholesten-3-one, warrant further investigation as potential candidates for anti-obesity drug development.

Introduction

This compound is a derivative of cholesterol, a class of molecules that has garnered recent interest for its potential role in metabolic regulation. A closely related compound, 4-Cholesten-3-one (also referred to as cholestenone or 4-STN), an intestinal catabolite of cholesterol, has been the primary subject of studies investigating anti-obesity effects. This whitepaper will focus on the findings related to 4-Cholesten-3-one as a proxy for understanding the potential of its 6-beta-hydroxylated form, while acknowledging the need for direct research on this compound.

Preclinical evidence suggests that dietary supplementation with 4-Cholesten-3-one can inhibit body weight gain and reduce body fat accumulation in animal models.[1][2] While the precise mechanisms are still under investigation, they do not appear to be linked to appetite suppression.[1] Instead, the compound may exert its effects by modulating lipid excretion and cholesterol metabolism.[3][4][5] This document aims to consolidate the existing quantitative data, experimental protocols, and proposed signaling pathways to facilitate further research and development in this promising area.

Quantitative Data on Anti-Obesity Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of 4-Cholesten-3-one on obesity and related metabolic parameters.

Table 1: Effects of 4-Cholesten-3-one on Body Weight and Fat Accumulation in CDF1 Mice

| Dietary Concentration of 4-Cholesten-3-one | Outcome | Reference |

| 0.1% | Dose-dependent inhibition of body weight gain and body fat accumulation. | [1] |

| 0.3% | Dose-dependent inhibition of body weight gain and body fat accumulation. | [1] |

| 0.5% | Significant inhibition of body weight gain and body fat accumulation. | [1][2] |

Table 2: Effects of 0.25% Dietary 4-Cholesten-3-one on Metabolic Parameters in Obese, Diabetic db/db Mice (4-week study)

| Parameter | Observation | Significance | Reference |

| Body Weight | No significant difference compared to control. | Not sufficient to improve obesity. | [3][4][5] |

| Hyperlipidemia | Significantly alleviated. | p < 0.05 | [3][4][5] |

| Hepatic Cholesterol Accumulation | Significantly alleviated. | p < 0.05 | [3][4][5] |

| Hyperinsulinemia | Significantly attenuated. | p < 0.05 | [3][4][5] |

| Hepatic Triglyceride Accumulation | No significant improvement. | - | [3][4][5] |

| Fecal Free Fatty Acids | Significantly increased. | p < 0.05 | [3][4][5] |

| Fecal Neutral Steroids | Significantly increased. | p < 0.05 | [3][4][5] |

| Plasma Desmosterol Levels | Significantly reduced. | p < 0.05 | [3][4][5] |

| Plasma Glucose Levels | Tended to decrease (11%). | Not statistically significant. | [3] |

| HOMA-IR values | Significantly decreased. | p < 0.05 | [3] |

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the anti-obesity effects of 4-Cholesten-3-one.

Animal Models and Dietary Intervention

-

Animal Model: CDF1 mice were used to initially observe the anti-obesity effects.[1] Obese, diabetic db/db mice were used to investigate the effects on metabolic disorders associated with obesity.[3][4][5]

-

Dietary Formulation: A standard semi-synthetic diet (e.g., AIN-76) was supplemented with 4-Cholesten-3-one at concentrations ranging from 0.1% to 0.5%.[1][6] In the db/db mouse study, a 0.25% 4-Cholesten-3-one-containing diet was administered for four weeks.[3][4]

-

Feeding Protocol: Mice were fed the experimental diets for a specified period, typically four weeks.[1][3][4] Food intake and body weight were monitored regularly.

Sample Collection and Biochemical Analysis

-

Sample Collection: At the end of the experimental period, mice were fasted for 9 hours and then sacrificed. Blood, liver, adipose tissue (epididymal, perirenal, and mesenteric white adipose tissue, and brown adipose tissue), and other organs were collected and weighed.[3] Fecal samples were also collected for analysis.[3][4]

-

Plasma Analysis: Plasma was separated from blood by centrifugation. Various biochemical parameters were measured, including levels of triglycerides, cholesterol, free fatty acids, glucose, insulin, adiponectin, and leptin.[3]

-

Liver and Fecal Analysis: Liver and fecal samples were analyzed for their lipid content, including triglycerides, cholesterol, free fatty acids, and neutral steroids.[3][4]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which 4-Cholesten-3-one exerts its anti-obesity effects are not yet fully elucidated. However, existing research points towards several key mechanisms.

Increased Lipid Excretion

Dietary 4-Cholesten-3-one has been shown to significantly increase the fecal content of free fatty acids and neutral steroids.[3][4] This suggests that one of its primary mechanisms of action is the inhibition of intestinal lipid absorption, leading to increased excretion.

Caption: Proposed mechanism of increased lipid excretion by 4-Cholesten-3-one.

Suppression of Cholesterol Synthesis

Studies have observed a significant reduction in plasma levels of desmosterol, a precursor to cholesterol, in mice fed a 4-Cholesten-3-one supplemented diet.[3][4][5] This finding suggests that 4-Cholesten-3-one may inhibit cholesterol synthesis, particularly in extrahepatic tissues, contributing to its lipid-lowering effects.

Caption: Inhibition of cholesterol synthesis by 4-Cholesten-3-one.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical experimental workflow for investigating the anti-obesity effects of a test compound in an animal model of obesity.

References

- 1. Anti-obesity effect of cholest-4-en-3-one, an intestinal catabolite of cholesterol, on mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cholesterol metabolite cholest-4-en-3-one and its 3-oxo derivatives suppress body weight gain, body fat accumulation and serum lipid concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Cholesterol Metabolite Cholest-5-en-3-One Alleviates Hyperglycemia and Hyperinsulinemia in Obese (db/db) Mice - PMC [pmc.ncbi.nlm.nih.gov]

4-Cholesten-6β-ol-3-one: A Technical Whitepaper on its Potential as an Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Steroidal compounds, with their diverse biological activities, represent a promising avenue for the development of new anti-infective drugs. This technical guide focuses on 4-Cholesten-6β-ol-3-one, a hydroxylated derivative of the known antimicrobial agent 4-Cholesten-3-one. While direct antimicrobial data for 4-Cholesten-6β-ol-3-one is limited in publicly available literature, this document provides an in-depth analysis of the antimicrobial potential of its parent compound, 4-Cholesten-3-one, and explores the potential impact of 6β-hydroxylation on its activity based on established structure-activity relationships of antimicrobial steroids. This whitepaper aims to serve as a foundational resource for researchers interested in the investigation and development of 4-Cholesten-6β-ol-3-one as a novel antimicrobial agent.

Introduction: The Antimicrobial Potential of Steroids

Steroids are a well-established class of bioactive molecules with a wide range of therapeutic applications. Beyond their traditional roles as hormonal modulators and anti-inflammatory agents, a growing body of evidence highlights their potential as antimicrobial agents.[1] Natural and synthetic steroids have demonstrated activity against a variety of pathogenic microorganisms, including bacteria and fungi.[1] Cationic steroids, for instance, have been shown to disrupt bacterial membranes, a mechanism that is less likely to induce resistance.[2] The antimicrobial activity of steroids is often linked to their ability to interact with and disrupt the cell membranes of microorganisms.[3]

One such steroid of interest is 4-Cholesten-3-one, a cholesterol metabolite, which has demonstrated notable antibacterial activity, particularly against Helicobacter pylori.[4][5] This activity is attributed to its ability to inhibit the biosynthesis of essential cell wall components in the bacterium.[4][5][6] The focus of this whitepaper, 4-Cholesten-6β-ol-3-one, is a hydroxylated derivative of this promising antimicrobial scaffold. The introduction of a hydroxyl group can significantly alter the physicochemical properties of a molecule, potentially impacting its solubility, membrane permeability, and interaction with biological targets, thereby modulating its antimicrobial efficacy.

4-Cholesten-3-one: The Parent Antimicrobial Scaffold

Understanding the antimicrobial properties of 4-Cholesten-3-one is crucial for predicting the potential of its 6β-hydroxy derivative.

Antimicrobial Activity of 4-Cholesten-3-one

The most well-documented antimicrobial activity of 4-Cholesten-3-one is against Helicobacter pylori.[4][5] Studies have shown that it can significantly suppress the growth of this bacterium in a dose-dependent manner.[4]

Table 1: Reported Antimicrobial Activity of 4-Cholesten-3-one

| Microorganism | Assay Type | Concentration/Dosage | Observed Effect | Reference |

| Helicobacter pylori (ATCC 43504) | In vitro culture | Dose-dependent | Significant growth suppression | [4] |

| Clarithromycin-resistant H. pylori ("2460") | In vitro culture | Not specified | Growth suppression | [5] |

| H. pylori (SS1 strain) | In vivo (mouse model) | Oral administration | Eradication from gastric mucosa | [4] |

Mechanism of Action of 4-Cholesten-3-one

The antibacterial effect of 4-Cholesten-3-one against H. pylori is attributed to its role as an inhibitor of cholesteryl-α-D-glucopyranoside (CGL) biosynthesis.[4][5][6] CGL is a crucial component of the H. pylori cell wall. By mimicking cholesterol, 4-Cholesten-3-one interferes with the enzymatic process that incorporates glucose into the bacterial cell wall, leading to structural defects and ultimately inhibiting bacterial growth.[4]

4-Cholesten-6β-ol-3-one: A Novel Derivative

The introduction of a hydroxyl group at the 6β position of the cholestenone scaffold is expected to alter its biological activity.

Synthesis of 4-Cholesten-6β-ol-3-one

Predicted Impact of 6β-Hydroxylation on Antimicrobial Activity

The addition of a hydroxyl group can influence a steroid's antimicrobial activity through several mechanisms:

-

Increased Hydrophilicity: The hydroxyl group will increase the polarity of the molecule. This could enhance its solubility in aqueous environments, potentially improving its bioavailability at the site of infection. However, it might also hinder its ability to passively diffuse across the lipid-rich bacterial membrane.

-

Altered Membrane Interaction: The hydroxyl group can participate in hydrogen bonding, which may alter the way the molecule interacts with the components of the bacterial cell membrane, such as phospholipids and membrane proteins. This could either enhance or diminish its membrane-disrupting capabilities.

-

Modified Target Binding: If the antimicrobial activity is dependent on binding to a specific enzyme or receptor, the presence and stereochemistry of the hydroxyl group could significantly affect the binding affinity and specificity. Structure-activity relationship studies on other antimicrobial steroids have shown that the position and orientation of hydroxyl groups are critical for activity.[7]

Experimental Protocols for Antimicrobial Evaluation

To ascertain the antimicrobial potential of 4-Cholesten-6β-ol-3-one, a series of standardized in vitro assays are recommended.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique to determine the MIC of a compound against a panel of clinically relevant bacteria and fungi.

Protocol: Broth Microdilution Assay

-

Preparation of Stock Solution: Dissolve 4-Cholesten-6β-ol-3-one in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of desired test concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) from a fresh culture.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

To determine whether the compound is static (inhibits growth) or cidal (kills the organism), the MBC or MFC can be determined following the MIC assay.

Protocol: MBC/MFC Assay

-

Subculturing: Following MIC determination, take an aliquot from each well that showed no visible growth.

-

Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria).

-

Incubation: Incubate the agar plates at the optimal growth temperature for 24-48 hours.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Future Directions and Conclusion

The information presented in this whitepaper suggests that 4-Cholesten-6β-ol-3-one is a compound worthy of further investigation as a potential antimicrobial agent. While its parent compound, 4-Cholesten-3-one, has shown promising activity against H. pylori, the introduction of a 6β-hydroxyl group could modulate this activity and potentially broaden its antimicrobial spectrum.

Recommended Future Research:

-

Synthesis and Characterization: Develop and optimize a robust synthetic route for 4-Cholesten-6β-ol-3-one and fully characterize the compound.

-

In Vitro Antimicrobial Screening: Perform comprehensive MIC and MBC/MFC testing against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

-

Mechanism of Action Studies: Investigate the precise mechanism by which 4-Cholesten-6β-ol-3-one exerts its antimicrobial effects, including its interaction with bacterial membranes and potential enzymatic targets.

-

Cytotoxicity and Safety Profiling: Evaluate the in vitro cytotoxicity of the compound against mammalian cell lines to assess its therapeutic index.

-

In Vivo Efficacy Studies: If promising in vitro activity and a favorable safety profile are observed, proceed to in vivo studies in appropriate animal models of infection.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Technology - Cationic steroids as antimicrobial agents [upenn.technologypublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Cholestenone functions as an antibiotic against Helicobacter pylori by inhibiting biosynthesis of the cell wall component CGL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholestenone functions as an antibiotic against Helicobacter pylori by inhibiting biosynthesis of the cell wall component CGL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholestenone functions as an antibiotic against Helicobacter pylori by inhibiting biosynthesis of the cell wall component CGL | Semantic Scholar [semanticscholar.org]

- 7. Synthesis and structure-activity relationships of novel cationic lipids with anti-inflammatory and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 4-Cholesten-6β-ol-3-one and its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Cholesten-6β-ol-3-one and its isomers. Drawing upon established analytical techniques and spectroscopic data from the parent compound, 4-cholesten-3-one, this document outlines the methodologies and expected spectral characteristics for the definitive identification of these steroid derivatives. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of these compounds in drug development and other scientific disciplines.

Introduction

4-Cholesten-6β-ol-3-one is a hydroxylated derivative of 4-cholesten-3-one, a key intermediate in steroid metabolism and synthesis. The introduction of a hydroxyl group at the C-6 position, and the stereochemistry thereof (α or β), significantly influences the molecule's biological activity and physical properties. Accurate structural elucidation is therefore paramount for understanding its function and for the development of potential therapeutic applications. This guide will detail the primary analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Physicochemical Properties

While specific experimental data for 4-Cholesten-6β-ol-3-one is limited in publicly available literature, the properties of the parent compound and the 6α-isomer provide a basis for expected values.

| Property | 4-Cholesten-3-one | 4-Cholesten-6α-ol-3-one | 4-Cholesten-6β-ol-3-one (Expected) |

| Molecular Formula | C27H44O | C27H44O2 | C27H44O2 |

| Molecular Weight | 384.64 g/mol | 400.64 g/mol | 400.64 g/mol |

| Melting Point | 79.3–80.2°C[1] | 163.5-164°C | Data not available |

| UV λmax | 241 nm[1] | Data not available | ~240-250 nm |

Spectroscopic Data for Structural Elucidation

The structural elucidation of 4-Cholesten-6β-ol-3-one and its isomers relies on a combination of spectroscopic techniques to determine the molecular formula, identify functional groups, and establish the stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of steroids. Both ¹H and ¹³C NMR provide critical information about the carbon skeleton and the position and orientation of substituents.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-cholesten-3-one shows characteristic signals for the steroidal methyl groups, olefinic protons, and methylene protons.[1][2] For 4-Cholesten-6β-ol-3-one, the introduction of the hydroxyl group at the C-6 position is expected to induce the following changes:

-

Downfield shift of the C-6 proton: The proton attached to C-6 (H-6) will appear as a multiplet and will be shifted downfield compared to its position in the parent compound due to the deshielding effect of the adjacent hydroxyl group. The coupling constants of this signal will be indicative of its stereochemical orientation (α or β).

-

Appearance of a hydroxyl proton signal: A broad singlet corresponding to the hydroxyl proton will be present in the spectrum. Its chemical shift can vary depending on the solvent and concentration.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum of 4-cholesten-3-one is well-documented.[1] The key changes expected for 4-Cholesten-6β-ol-3-one are:

-

Downfield shift of the C-6 carbon: The C-6 carbon signal will be significantly shifted downfield due to the electronegativity of the attached hydroxyl group.

-

Shifts in adjacent carbon signals: The signals for the neighboring carbons (C-5, C-7) will also experience shifts, albeit to a lesser extent.

Table of Expected ¹³C NMR Chemical Shifts (δ) for Key Carbons

| Carbon Atom | 4-Cholesten-3-one (CDCl₃)[1] | 4-Cholesten-6β-ol-3-one (Expected in CDCl₃) |

| C-3 (C=O) | ~199.5 ppm | ~199-200 ppm |

| C-4 (=CH) | ~123.8 ppm | ~124-125 ppm |

| C-5 (=C) | ~171.6 ppm | ~168-170 ppm |

| C-6 | ~33.9 ppm | ~70-75 ppm |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 4-Cholesten-6β-ol-3-one, the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z 400.64, corresponding to the molecular formula C₂₇H₄₄O₂.[3] The fragmentation pattern will also be characteristic, with initial losses of water (H₂O) from the hydroxyl group and subsequent fragmentation of the steroid ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-cholesten-3-one shows a strong absorption band for the α,β-unsaturated ketone.[1] For 4-Cholesten-6β-ol-3-one, the following characteristic absorption bands are expected:

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C=O stretch: A strong absorption band around 1670-1680 cm⁻¹ corresponding to the conjugated ketone.[1]

-

C=C stretch: An absorption band around 1610-1630 cm⁻¹ for the carbon-carbon double bond.

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques used in the structural elucidation of 4-Cholesten-6β-ol-3-one.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified steroid in about 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity and stereochemistry. Standard pulse programs provided by the spectrometer manufacturer can be used.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile). For electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), a suitable matrix may be required.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements to confirm the elemental composition.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. Tandem MS (MS/MS) experiments can be performed to study the fragmentation pattern and aid in structural confirmation.

Infrared Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl₄, CHCl₃).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

Synthesis and Key Reactions

The synthesis of 4-Cholesten-6β-ol-3-one typically starts from cholesterol. A common synthetic route involves the oxidation of cholesterol to 4-cholesten-3-one, followed by stereoselective hydroxylation at the C-6 position.

Caption: Synthetic pathway from cholesterol to 4-Cholesten-6β-ol-3-one.

Logical Workflow for Structural Elucidation

The process of definitively identifying an unknown steroid sample suspected to be 4-Cholesten-6β-ol-3-one or an isomer follows a logical progression of analytical techniques.

Caption: Workflow for the structural elucidation of steroid compounds.

Conclusion

The structural elucidation of 4-Cholesten-6β-ol-3-one and its isomers is a multi-step process that relies on the synergistic application of modern spectroscopic techniques. While direct experimental data for the 6β-hydroxy derivative is not widely published, a thorough understanding of the spectral characteristics of the parent compound, 4-cholesten-3-one, combined with established principles of steroid chemistry, allows for a confident and accurate structural assignment. This guide provides the foundational knowledge and experimental framework necessary for researchers to successfully identify and characterize these important steroid molecules.

References

Unveiling the Presence of 4-Cholesten-6β-ol-3-one in the Biological Realm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Cholesten-6β-ol-3-one, a hydroxylated derivative of the cholesterol metabolite 4-cholesten-3-one, is an intriguing steroidal compound with a confirmed but sparsely documented natural occurrence. This technical guide synthesizes the current, albeit limited, scientific knowledge regarding its presence in biological samples. At present, its definitive identification has been restricted to the marine environment, specifically within the sponge species Iotrochota birotulata. This document outlines the known source of this compound, presents a general experimental framework for its isolation and characterization based on established sterol analysis methodologies, and highlights the significant knowledge gaps that present opportunities for future research, particularly in the areas of quantification, biosynthesis, and physiological function.

Natural Occurrence of 4-Cholesten-6β-ol-3-one

The primary and thus far sole confirmed natural source of 4-Cholesten-6β-ol-3-one is a marine invertebrate. A comprehensive review of the existing scientific literature did not yield any reports of its presence in human, other animal, or plant tissues.

Table 1: Documented Natural Source of 4-Cholesten-6β-ol-3-one

| Biological Source | Organism | Common Name | Geographic Location of Collection |

| Marine Sponge | Iotrochota birotulata | N/A | Southern China Sea |

Note: Quantitative data regarding the concentration of 4-Cholesten-6β-ol-3-one in Iotrochota birotulata is not available in the reviewed literature. A related compound, 6-hydroxycholest-4-en-3-one, with undefined stereochemistry at the C-6 position, has been identified in the skin of bamboo shoots (Phyllostachys heterocycla var. pubescens).

Biosynthesis and Signaling Pathways: A Frontier for Investigation

Biosynthesis: The precise biosynthetic pathway leading to 4-Cholesten-6β-ol-3-one remains to be elucidated. It is logically presumed to be a derivative of cholesterol. A plausible route involves the initial oxidation of cholesterol to 4-cholesten-3-one, a reaction catalyzed by enzymes such as cholesterol oxidase or dehydrogenase. This intermediate would then likely undergo stereospecific hydroxylation at the 6β-position, a reaction that could be mediated by a cytochrome P450 enzyme.

Caption: Hypothetical biosynthetic pathway of 4-Cholesten-6β-ol-3-one.

Signaling Pathways: As of this review, there is no published research detailing the involvement of 4-Cholesten-6β-ol-3-one in any specific signaling pathways. Its steroidal structure suggests a potential for interaction with nuclear receptors, which are known to be modulated by various oxysterols, thereby influencing gene transcription. This remains a key area for future investigation.

Methodologies for Investigation: An Experimental Blueprint

While a definitive, optimized protocol for the extraction and analysis of 4-Cholesten-6β-ol-3-one is not available due to the limited research, a robust experimental workflow can be constructed based on established methods for the analysis of sterols from marine organisms.

Methodological & Application

Application Note: Quantification of 4-Cholesten-6beta-ol-3-one in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust method for the quantification of 4-Cholesten-6beta-ol-3-one in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an important oxysterol and a metabolite of cholesterol, and its concentration in plasma can be indicative of various physiological and pathological processes. The method employs a straightforward protein precipitation and solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase chromatography and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this analyte in human plasma.

Introduction

This compound is an oxidized derivative of cholesterol, belonging to the class of oxysterols. Oxysterols are implicated in a variety of biological processes, including the regulation of cholesterol homeostasis, inflammation, and cell signaling. The quantification of specific oxysterols in biological matrices such as human plasma is crucial for understanding their roles in health and disease. This application note provides a detailed protocol for the extraction and quantification of this compound using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental

Materials and Reagents

-

This compound analytical standard

-

Deuterated this compound or a suitable stable isotope-labeled internal standard (IS) (e.g., 7α-hydroxy-4-cholesten-3-one-d7)

-

LC-MS grade acetonitrile, methanol, isopropanol, and water

-

Formic acid (LC-MS grade)

-

Butylated hydroxytoluene (BHT)

-

Human plasma (K2-EDTA)

-

Oasis PRiME HLB SPE cartridges

Standard and Quality Control Sample Preparation

Stock solutions of this compound and the internal standard were prepared in methanol. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate amount of the stock solutions into a surrogate matrix (e.g., 50:50 acetonitrile/water v/v) to avoid interference from endogenous levels in plasma.

Sample Preparation

-

To 100 µL of human plasma, add 10 µL of the internal standard working solution and 400 µL of ice-cold acetonitrile containing 0.1% BHT.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Load the supernatant onto an Oasis PRiME HLB SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase A.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: Waters ACQUITY UPLC I-Class or equivalent

-

Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

Gradient:

Time (min) %B 0.0 30 1.0 30 8.0 95 9.0 95 9.1 30 | 12.0 | 30 |

Mass Spectrometry:

-

System: SCIEX QTRAP 5500 or equivalent

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 401.3 383.3 15 This compound (Qualifier) 401.3 177.1 25 | IS (e.g., C4-d7) | 408.3 | 177.1 | 25 |

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

Results and Discussion

The described method provides excellent sensitivity and specificity for the quantification of this compound in human plasma. The chromatographic conditions ensure good separation from other endogenous components.

Quantitative Data

The following table summarizes the representative quantitative performance of the method, based on a similar validated assay for an analogous oxysterol.

| Parameter | Result |

| Linearity Range | 0.2 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | ± 15% |

| Recovery | > 85% |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

Caption: Simplified metabolic pathway showing the formation of this compound.

Conclusion

The LC-MS/MS method presented here is a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol is detailed and can be readily implemented in a research or drug development laboratory setting. The use of a stable isotope-labeled internal standard and robust sample preparation ensures high accuracy and precision of the results. This application note provides a solid foundation for researchers investigating the role of this and other oxysterols in human health and disease.

Application Note: Solid-Phase Extraction of 4-Cholesten-6β-ol-3-one

Abstract